molecular formula C10H13N3O2 B181537 1-(2-Nitrophenyl)piperazine CAS No. 59084-06-9

1-(2-Nitrophenyl)piperazine

Cat. No.: B181537
CAS No.: 59084-06-9
M. Wt: 207.23 g/mol
InChI Key: YJRCDSXLKPERNV-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperazine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of piperazine, where one of the hydrogen atoms in the piperazine ring is replaced by a 2-nitrophenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as phenylpiperazines , which are compounds containing a piperazine bound to a phenyl group. Phenylpiperazines are known to interact with various receptors and enzymes in the body, but the specific targets of 1-(2-Nitrophenyl)piperazine remain to be identified.

Biochemical Analysis

Biochemical Properties

1-(2-Nitrophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential tyrosinase inhibitor, which is an enzyme involved in melanin synthesis . The interaction between this compound and tyrosinase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can be beneficial in treating hyperpigmentation disorders.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. In cancer research, derivatives of nitrophenylpiperazine have shown anti-proliferative properties, particularly in human cervical cancer HeLa cells . The compound induces apoptosis through oxidative stress-mediated pathways, affecting cell signaling, gene expression, and cellular metabolism. This highlights its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an enzyme inhibitor, particularly targeting tyrosinase, by binding to its active site . This binding results in the inhibition of the enzyme’s catalytic activity, leading to reduced melanin synthesis. Additionally, the compound’s interaction with cancer cells involves the generation of reactive oxygen species (ROS), which triggers apoptosis through the mitochondrial pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies using nuclear magnetic resonance (NMR) and other spectroscopic techniques have shown that the compound maintains its structural integrity under various conditions . Prolonged exposure may lead to degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in inhibiting tyrosinase activity . At higher doses, it may cause adverse effects, including toxicity and oxidative stress, which can impact overall cellular function. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability, affecting its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cellular membranes, facilitating its accumulation in target tissues. This property is crucial for its effectiveness in biochemical assays and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, its presence in mitochondria is associated with the induction of apoptosis in cancer cells through the mitochondrial pathway . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1-(4-Nitrophenyl)piperazine: Similar structure but with the nitro group at the 4-position.

    1-(2-Aminophenyl)piperazine: The reduced form of 1-(2-Nitrophenyl)piperazine.

    1-(2-Chlorophenyl)piperazine: Contains a chlorine atom instead of a nitro group.

Uniqueness: this compound is unique due to the presence of the nitro group at the 2-position, which imparts distinct electronic and steric properties. This positioning influences its reactivity and interaction with biological targets, making it valuable in specific applications .

Properties

IUPAC Name

1-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRCDSXLKPERNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207826
Record name 1-(2-Nitrophenyl)piperazine
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59084-06-9
Record name 1-(2-Nitrophenyl)piperazine
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Record name 1-(2-Nitrophenyl)piperazine
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Record name 1-(2-Nitrophenyl)piperazine
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Record name 1-(2-nitrophenyl)piperazine
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Record name 1-(2-Nitrophenyl)piperazine
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Synthesis routes and methods I

Procedure details

A heterogenous reaction mixture containing 2-bromo-nitrobenzene (2.02 g, 10.0 mmol) and piperazine (4.3 g, 50.0 mmol) was heated at 100° C. for 10 hours. The orange-red solid was extracted with ethyl acetate and washed thoroughly with 3 N NaOH solution followed by brine. The organic layer was separated and dried over Na2SO4, filtered and the solvent was removed in vacuo. The resulting red oil was purified by column chromatography on silica gel (1:1 hexane/EtOAc followed by 4:1 EtOAc/MeOH) to yield 1-(2-nitrophenyl)-piperazine as an orange-red oil (1.90 g, 92%). It was characterized as a hydrochloride salt. Analysis calculated for C10H14N3O2Cl0.10 CHCl3: C, 47.46; H, 5.56; N, 16.44. Found: C, 47.63; H, 5.69; N. 16.42.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Piperazine (24.46 g) is dissolved in acetonitrile (200 ml) and anhydrous potassium carbonate (10.47 g) is added. Then 2-chloronitrobenzene (10.0 g) is added dropwise. After stirring 1 hr at 20°, the reaction mixture is diluted with methylene chloride, washed with water, and saturated aqueous potassium carbonate. After drying over anhydrous sodium sulfate, the reaction mixture is concentrated under reduced pressure to give the title compound, NMR (300 MHz, CDCl3) 7.75, 7.49, 7.14, 7.04, 3.03 and 1.93δ.
Quantity
24.46 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.47 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Piperazine (12.9 g) was dissolved in DMF (100 mL), and a solution of 2-fluoronitrobenzene (7.06 g) in DMF (30 mL) was added dropwise. The mixture was stirred at room temperature for 3 hr. The reaction mixture was added to water and the mixture was extracted with ethyl acetate. The extract was washed with water and dried. The solvent was evaporated to give 1-(2-nitrophenyl)piperazine (7.7 g) as a red oil.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 1-(2-Nitrophenyl)piperazine and how has it been characterized?

A1: this compound (NPP) has the molecular formula C10H13N3O2 [, ]. Its structure consists of a piperazine ring attached to a nitrophenyl group at the second position.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR helps determine the structure and purity of NPP by analyzing the magnetic properties of its atomic nuclei [].
  • FTIR (Fourier Transform Infrared) Spectroscopy: FTIR identifies functional groups and chemical bonds in NPP by measuring the absorption of infrared radiation [].
  • Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information about molecular vibrations and structural features of NPP [].

Q2: How have computational chemistry methods been utilized in the study of this compound?

A2: Density Functional Theory (DFT) calculations using the B3LYP functional and basis sets like 6-31G(d) and 6-311++G(d,p) have been performed on NPP []. These calculations provide insights into:

  • Conformational Analysis: DFT helps determine the most stable three-dimensional arrangement of atoms in NPP [].
  • Nuclear Magnetic Shielding Tensors: Calculations predict the magnetic environment of atoms, allowing for comparison with experimental NMR data [].
  • Normal Mode Frequencies & Vibrational Assignments: DFT simulations predict the vibrational modes of NPP, which can be compared to experimental FTIR and Raman data for confirmation [].

Q3: What is the significance of the reported conformational analysis for this compound?

A3: DFT calculations revealed that the hydrogen of the NH group in the piperazine ring and the phenyl fragment are equatorially oriented relative to the piperazine ring in the most stable conformation of NPP []. This information is valuable for understanding the potential interactions of NPP with biological targets or other molecules.

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